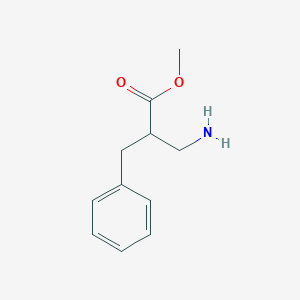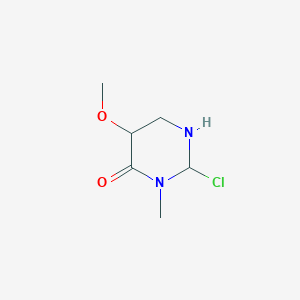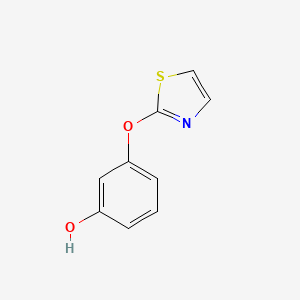
3-(1,3-Thiazol-2-yloxy)phenol
Overview
Description
“3-(1,3-Thiazol-2-yloxy)phenol” is a chemical compound with the CAS number 163298-84-8 . It is a type of phenolic compound, which are known to exhibit various biological activities such as antimicrobial, antioxidant, and anti-inflammatory properties .
Synthesis Analysis
The synthesis of phenolic compounds like “this compound” can be achieved through various methods. One such method involves the Hantzsch synthesis, which is used to synthesize N,N-disubstituted β-amino acids and their derivatives with thiazole, aromatic, and heterocyclic substituents . Other methods include esterification, phosphorylation, hydroxylation, or enzymatic conjugation .Molecular Structure Analysis
Phenolic compounds, including “this compound”, contain a phenol moiety, which is a benzene ring substituted with a hydroxyl group . The thiazole ring in the compound consists of sulfur and nitrogen in such a fashion that the pi (π) electrons are free to move from one bond to other bonds rendering aromatic ring properties .Chemical Reactions Analysis
Phenolic compounds are known to be very reactive towards electrophilic aromatic substitution . This reactivity is due to the hydroxyl substituent of phenol being ortho and para directing, making the aromatic ring strongly activated .Physical And Chemical Properties Analysis
Phenolic compounds are known for their diverse chemical properties. Some of these properties, such as acidity and formation of radicals, are directly linked with their important and key biological activities such as antioxidant properties .Scientific Research Applications
3-(1,3-Thiazol-2-yloxy)phenol has a wide range of scientific research applications, including its use in the synthesis of new organic compounds. It is also used in the synthesis of dyes, pigments and other organic compounds. It has also been used in the synthesis of various drugs, such as antifungal drugs, anti-inflammatory drugs, and anti-cancer drugs. In addition, it has been used in the synthesis of various polymers, such as polyurethanes and polyesters.
Mechanism of Action
Target of Action
Thiazole derivatives, which include this compound, have been found to possess various biological activities . They have been used in the treatment of several conditions, indicating that their targets could be diverse and dependent on the specific derivative and its functional groups .
Mode of Action
It’s known that thiazole derivatives can interact with their targets in various ways, leading to different biological effects . The specific interactions and resulting changes would depend on the exact nature and structure of the derivative, as well as the target it interacts with.
Biochemical Pathways
Thiazole derivatives have been found to impact a range of biochemical pathways, given their diverse biological activities . The affected pathways and their downstream effects would be dependent on the specific derivative and its mode of action.
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 3-(1,3-Thiazol-2-yloxy)phenol are not explicitly mentioned in the available resources. These properties are crucial in determining the bioavailability of a compound. Information about the compound’s solubility, stability, and interactions with various enzymes and transporters would be needed to outline its pharmacokinetic profile .
Result of Action
Some thiazole derivatives have been found to exhibit antimicrobial activity and promote plant growth . The specific effects of this compound would depend on its mode of action and the biochemical pathways it impacts.
Advantages and Limitations for Lab Experiments
The advantages of using 3-(1,3-Thiazol-2-yloxy)phenol in laboratory experiments include its low cost, availability, and its ability to react quickly with other compounds. It is also a relatively safe compound to work with and is not toxic. However, it is important to note that the compound can be unstable in certain conditions and can react with other compounds in the presence of air or light. Additionally, it can be difficult to synthesize in large quantities.
Future Directions
The potential future directions for 3-(1,3-Thiazol-2-yloxy)phenol are numerous. It could be used in the development of new drugs for the treatment of various diseases, such as cancer and inflammatory diseases. It could also be used in the development of new polymers for use in various applications. Additionally, it could be used in the development of new dyes and pigments for use in various industries. Finally, it could be used in the development of new compounds for use in various fields, such as material science and biotechnology.
properties
IUPAC Name |
3-(1,3-thiazol-2-yloxy)phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO2S/c11-7-2-1-3-8(6-7)12-9-10-4-5-13-9/h1-6,11H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPFLNBQPKNZVGY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC2=NC=CS2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



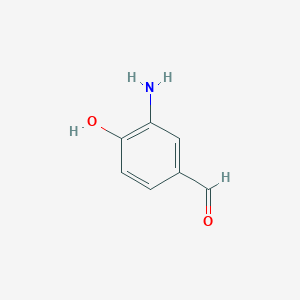
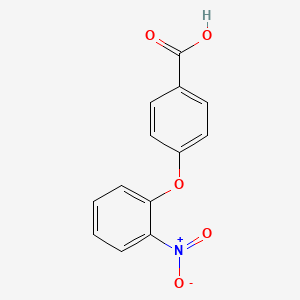
![1,1-Difluoro-5-azaspiro[2.3]hexane](/img/structure/B3244679.png)
![2-[2-Chloro-6-(3-iodo-benzylamino)-purin-9-yl]-5-hydroxymethyl-tetrahydro-furan-3,4-diol](/img/structure/B3244685.png)
